molecular formula C7H15FN2O2 B2632499 N-(2-fluoroethyl)(tert-butoxy)carbohydrazide CAS No. 2225154-23-2

N-(2-fluoroethyl)(tert-butoxy)carbohydrazide

Cat. No.: B2632499
CAS No.: 2225154-23-2
M. Wt: 178.207
InChI Key: MVBIBGHJEVVIAO-UHFFFAOYSA-N
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Description

N-(2-fluoroethyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C7H15FN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluoroethyl group and a tert-butoxy group attached to a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives or other reduced products.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted carbohydrazides.

Scientific Research Applications

N-(2-fluoroethyl)(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)(tert-butoxy)carbohydrazide
  • N-(2-bromoethyl)(tert-butoxy)carbohydrazide
  • N-(2-iodoethyl)(tert-butoxy)carbohydrazide

Uniqueness

N-(2-fluoroethyl)(tert-butoxy)carbohydrazide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, and iodo analogs. Additionally, the fluoroethyl group can participate in specific interactions with biological targets, providing unique opportunities for drug design and development.

Properties

IUPAC Name

tert-butyl N-amino-N-(2-fluoroethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2O2/c1-7(2,3)12-6(11)10(9)5-4-8/h4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBIBGHJEVVIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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